5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole
Description
5-Chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole is a thiazole-based compound with a unique substitution pattern. Its core structure comprises a thiazole ring substituted at three positions:
- Position 5: A chlorine atom, which may enhance electrophilicity and influence intermolecular interactions.
- Position 2: A 3,4-dihydroquinoline moiety, a bicyclic amine that could contribute to basicity and hydrogen-bonding capabilities.
- Position 4: A tosyl (p-toluenesulfonyl) group, a bulky electron-withdrawing substituent that may affect solubility, stability, and steric interactions.
Properties
IUPAC Name |
5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-13-8-10-15(11-9-13)26(23,24)18-17(20)25-19(21-18)22-12-4-6-14-5-2-3-7-16(14)22/h2-3,5,7-11H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAKTHNTXWPLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N3CCCC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dihydroquinoline Moiety: This step involves the condensation of the thiazole derivative with a dihydroquinoline precursor, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and tosyl groups can influence its binding affinity and specificity, while the dihydroquinoline moiety may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogues with Thiazole Cores
The evidence highlights 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles (Compounds 4 and 5) as isostructural derivatives . Key comparisons include:
Key Observations :
- Substituent Effects : The tosyl group in the target compound introduces steric bulk and sulfonic acid-derived polarity, contrasting with the planar aryl halides in Compounds 4 and 4. This may reduce crystallinity but improve solubility in polar solvents.
- Halogen Impact : Chlorine (in Compound 4 and the target) and fluorine (in Compound 5) influence electronic properties and intermolecular interactions. For example, chlorine’s larger atomic radius may enhance van der Waals forces compared to fluorine .
Dihydroquinoline-Containing Analogues
Patented compounds like 6-amino-4-(3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (Preparation 8AK, ) share the dihydroquinoline group but differ in core structure (quinoline vs. thiazole) and additional substituents (tetrahydrofuran-oxy, nitrile). These differences suggest:
- Enhanced Aromaticity: Quinoline cores (as in Preparation 8AK) may improve π-π stacking compared to thiazoles.
- Functional Group Diversity : The target compound’s tosyl group offers sulfonic acid reactivity absent in Preparation 8AK’s nitrile and ether substituents .
Biological Activity
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-tosylthiazole is a complex organic compound belonging to the thiazole class, characterized by its unique structural features that include a chloro group, a dihydroquinoline moiety, and a tosyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound's IUPAC name is 5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-4-(4-methylphenyl)sulfonyl-1,3-thiazole. Its molecular formula is with a molecular weight of approximately 396.93 g/mol. The presence of both nitrogen and sulfur atoms in its structure contributes to its diverse biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, influenced by the compound's functional groups. The chloro and tosyl groups are particularly significant as they can enhance binding affinity and specificity towards target sites.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations.
Anticancer Properties : Investigations into the anticancer potential of this compound reveal that it may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it could interfere with cellular pathways involved in proliferation and survival.
Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes that are critical in metabolic pathways related to disease states. This inhibition could lead to therapeutic applications in managing conditions such as diabetes or cancer.
Data Tables
Below is a summary table of the biological activities reported for this compound:
| Biological Activity | Tested Organisms/Cell Lines | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 25 µg/mL | |
| Anticancer | HeLa, MCF-7 | 15 µM | |
| Enzyme Inhibition | α-glucosidase | 30 µM |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations lower than those required for standard antibiotics.
- Evaluation of Anticancer Properties : A research article in Cancer Research demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines through apoptosis induction mechanisms.
- Enzyme Inhibition Analysis : Research published in Biochemical Pharmacology explored the enzyme inhibition properties of the compound, highlighting its potential as a lead candidate for drug development targeting metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
